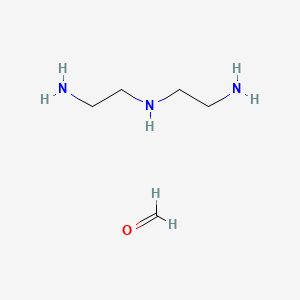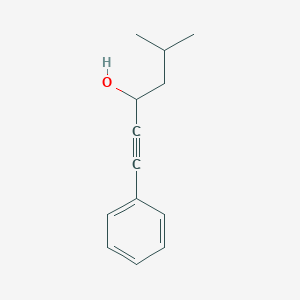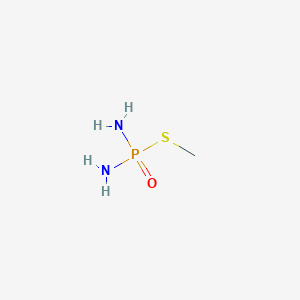
Diaminophosphorylsulfanylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminophosphorylsulfanylmethane is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a phosphoryl group, a sulfanyl group, and two amino groups attached to a methane backbone. Its distinct chemical configuration allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diaminophosphorylsulfanylmethane typically involves the reaction of a phosphorylating agent with a sulfanyl-containing precursor under controlled conditions. One common method is the reaction of phosphorus oxychloride with a thiol compound in the presence of a base, followed by the introduction of amino groups through subsequent reactions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, or chromatography to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Diaminophosphorylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to yield different phosphorus-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced phosphorus compounds, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diaminophosphorylsulfanylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for its reactivity and versatility.
Wirkmechanismus
The mechanism by which diaminophosphorylsulfanylmethane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, altering the function of the target molecules. Pathways involved may include phosphorylation and thiolation reactions, which can modulate biological activity and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diaminophosphorylmethane: Lacks the sulfanyl group, resulting in different reactivity and applications.
Diaminothiophosphorylmethane: Contains a thiophosphoryl group instead of a phosphoryl group, leading to variations in chemical behavior.
Phosphorylsulfanylmethane: Lacks the amino groups, affecting its ability to participate in nucleophilic substitution reactions.
Uniqueness
Diaminophosphorylsulfanylmethane’s combination of phosphoryl, sulfanyl, and amino groups makes it unique among similar compounds. This unique structure allows it to engage in a broader range of chemical reactions and applications, enhancing its value in research and industry.
Eigenschaften
CAS-Nummer |
20217-86-1 |
|---|---|
Molekularformel |
CH7N2OPS |
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
diaminophosphorylsulfanylmethane |
InChI |
InChI=1S/CH7N2OPS/c1-6-5(2,3)4/h1H3,(H4,2,3,4) |
InChI-Schlüssel |
HOYFEKAWXQJCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSP(=O)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
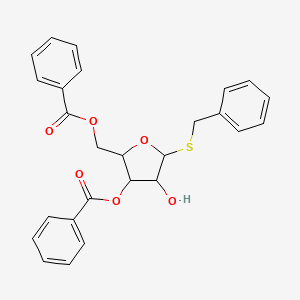
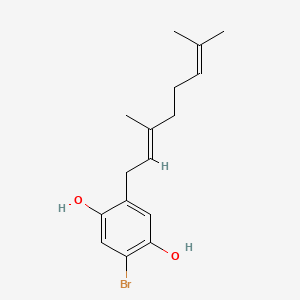
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)


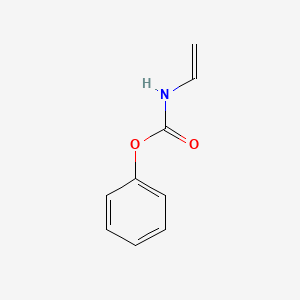
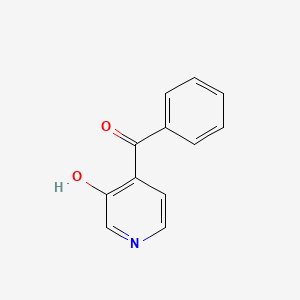
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

